Cas no 1501787-04-7 (N-(2-fluorophenyl)methyl-N-methylhydroxylamine)

N-(2-fluorophenyl)methyl-N-methylhydroxylamine structure
1501787-04-7 structure
Product Name:N-(2-fluorophenyl)methyl-N-methylhydroxylamine
N.o CAS:1501787-04-7
MF:C8H10FNO
MW:155.169505596161
CID:5760015
PubChem ID:82595584
Update Time:2025-06-15

N-(2-fluorophenyl)methyl-N-methylhydroxylamine Propriedades químicas e físicas

Nomes e Identificadores

    • EN300-1833423
    • N-[(2-fluorophenyl)methyl]-N-methylhydroxylamine
    • 1501787-04-7
    • Benzenemethanamine, 2-fluoro-N-hydroxy-N-methyl-
    • N-(2-fluorophenyl)methyl-N-methylhydroxylamine
    • Inchi: 1S/C8H10FNO/c1-10(11)6-7-4-2-3-5-8(7)9/h2-5,11H,6H2,1H3
    • Chave InChI: AWBDIXOYGDBOCS-UHFFFAOYSA-N
    • SMILES: FC1C=CC=CC=1CN(C)O

Propriedades Computadas

  • Massa Exacta: 155.074642105g/mol
  • Massa monoisotópica: 155.074642105g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 1
  • Contagem de aceitadores de ligações de hidrogénio: 3
  • Contagem de Átomos Pesados: 11
  • Contagem de Ligações Rotativas: 2
  • Complexidade: 121
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 1.5
  • Superfície polar topológica: 23.5Ų

Propriedades Experimentais

  • Densidade: 1.182±0.06 g/cm3(Predicted)
  • Ponto de ebulição: 248.5±23.0 °C(Predicted)
  • pka: 12.84±0.69(Predicted)

N-(2-fluorophenyl)methyl-N-methylhydroxylamine Preçomais >>

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